Stigmasta-5,7,22,25-tetraene-3-ol

Sterol biochemistry Structural elucidation Double-bond conjugation

Stigmasta-5,7,22,25-tetraene-3-ol (CAS 119386-11-7, also designated SMTOL) is a C29 stigmastane-type sterol characterized by a conjugated tetraene system spanning the Δ5, Δ7, Δ22, and Δ25 positions and a 3β-hydroxy configuration. It belongs to the stigmastane and derivative class of sterol lipids, with a molecular formula of C29H44O and a monoisotopic mass of 408.339 Da.

Molecular Formula C2H4.Cl3Pt.K.H2O
Molecular Weight 408.7 g/mol
CAS No. 119386-11-7
Cat. No. B219909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmasta-5,7,22,25-tetraene-3-ol
CAS119386-11-7
SynonymsSMTOL
stigmasta-5,7,22,25-tetraene-3-ol
Molecular FormulaC2H4.Cl3Pt.K.H2O
Molecular Weight408.7 g/mol
Structural Identifiers
SMILESCCC(C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(=C)C
InChIInChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-11,20-21,23,25-27,30H,2,7,12-18H2,1,3-6H3/b9-8+/t20-,21-,23+,25-,26+,27+,28+,29-/m1/s1
InChIKeyZQGUFZGRZKDSPC-CIFIHVIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stigmasta-5,7,22,25-tetraene-3-ol (CAS 119386-11-7): Core Identity and Chemical Class for Procurement Specification


Stigmasta-5,7,22,25-tetraene-3-ol (CAS 119386-11-7, also designated SMTOL) is a C29 stigmastane-type sterol characterized by a conjugated tetraene system spanning the Δ5, Δ7, Δ22, and Δ25 positions and a 3β-hydroxy configuration [1]. It belongs to the stigmastane and derivative class of sterol lipids, with a molecular formula of C29H44O and a monoisotopic mass of 408.339 Da . The compound was first isolated and structurally characterized from the nonsaponifiable lipid fraction of trophozoites of Acanthamoeba culbertsoni strain A-1 (virulent strain) alongside ergosterol and 7-dehydrostigmasterol [1]. Its IUPAC designation is (3β,22E)-stigmasta-5,7,22,25-tetraen-3-ol (9CI), and it is catalogued under MeSH Supplementary Concept C058991 as a stigmasterol analog [2].

Why Stigmasterol or 7-Dehydrostigmasterol Cannot Substitute for Stigmasta-5,7,22,25-tetraene-3-ol in Research Applications


Stigmasta-5,7,22,25-tetraene-3-ol cannot be substituted by its closest structural analogs—stigmasterol (Δ5,22-diene), 7-dehydrostigmasterol (Δ5,7,22-triene), or even ergosterol (Δ5,7,22-triene, 24β-methyl)—because the additional Δ25 unsaturation in the side chain fundamentally alters the compound's physicochemical profile and, by inference, its biological recognition properties [1]. The presence of four conjugated or cross-conjugated double bonds versus two or three in comparator sterols results in a substantially higher predicted logP (9.34 for the target compound versus 7.08–8.02 for comparators), indicating markedly greater lipophilicity that would affect membrane partitioning, protein binding, and chromatographic behavior [2][3]. Furthermore, the compound exhibits a strain-specific biological occurrence pattern—present in virulent Acanthamoeba culbertsoni strain A-1 but absent in the nonpathogenic strain C-7—a discriminatory biosynthetic signature not replicated by any in-class analog [1]. The quantitative evidence below establishes these differentiation dimensions.

Quantitative Differentiation Evidence for Stigmasta-5,7,22,25-tetraene-3-ol Versus In-Class Sterol Analogs


Conjugated Tetraene System: Structural Differentiation from Stigmasterol and 7-Dehydrostigmasterol

Stigmasta-5,7,22,25-tetraene-3-ol is distinguished by four double bonds at positions Δ5, Δ7, Δ22, and Δ25, forming a conjugated and cross-conjugated tetraene system [1]. In contrast, its closest analog 7-dehydrostigmasterol (corbisterol) possesses only three double bonds (Δ5, Δ7, Δ22) and lacks the Δ25 unsaturation in the C-17 side chain [1][2]. Stigmasterol, the parent compound mapped by MeSH, contains only two double bonds (Δ5, Δ22) [3]. This structural distinction was confirmed by spectroscopic characterization in the primary isolation study [1].

Sterol biochemistry Structural elucidation Double-bond conjugation

Predicted Lipophilicity (logP) Elevation: Quantitative Differentiation from Triene and Diene Sterols

The predicted octanol-water partition coefficient (logP) of stigmasta-5,7,22,25-tetraene-3-ol is substantially higher than that of its closest comparators. The ACD/Labs Percepta-predicted logP for the target compound is 9.53, with an EPISuite KOWWIN estimate of 9.34 . In contrast, 7-dehydrostigmasterol has reported ALOGPS logP values of 7.08–7.8 [1], and stigmasterol shows ALogP values of 7.639 [2]. This represents a predicted logP elevation of approximately 1.5–2.5 log units for the tetraene versus triene and diene analogs, corresponding to an estimated 30- to 300-fold higher octanol-water partitioning.

Lipophilicity logP Membrane partitioning Physicochemical profiling

Strain-Specific Occurrence in Virulent vs. Nonpathogenic Acanthamoeba: A Discriminatory Biological Signature Not Shared by Analogs

Stigmasta-5,7,22,25-tetraene-3-ol was detected in the nonsaponifiable lipid fraction of trophozoites from the virulent Acanthamoeba culbertsoni strain A-1 but was absent in the nonpathogenic strain C-7 of the same species [1]. This differential occurrence was established alongside ergosterol and 7-dehydrostigmasterol, which were present in both strains. The co-occurring stigmasta-5,7,14,22,25-pentaene-3β-ol (the pentaene analog) also showed the same strain-specific pattern [1]. Notably, 7-dehydrostigmasterol (the triene analog) did not exhibit this discriminatory presence, being detected in both virulent and nonpathogenic strains [1].

Sterol biomarker Pathogenicity Acanthamoeba Lipidomics

Predicted Physicochemical Properties Package: Differentiating Boiling Point, Molar Refractivity, and Polar Surface Area

The predicted physicochemical profile of stigmasta-5,7,22,25-tetraene-3-ol includes a boiling point of 518.3 ± 39.0 °C at 760 mmHg, a flash point of 222.8 ± 19.3 °C, an index of refraction of 1.547, and a molar refractivity of 128.4 ± 0.4 cm³ . The polar surface area is 20 Ų, and the compound has 8 defined stereocentres . For comparison, stigmasterol (C29H48O, MW 412.69) has a boiling point of approximately 490–501 °C . These predicted differences in boiling point and molar refractivity reflect the greater unsaturation of the tetraene, which provides a basis for separation by gas chromatography or differential refractive index detection.

Physicochemical characterization Chromatography Analytical method development

Procurement-Relevant Application Scenarios for Stigmasta-5,7,22,25-tetraene-3-ol Based on Quantitative Differentiation Evidence


Acanthamoeba Virulence Mechanism Studies Requiring a Strain-Specific Sterol Biomarker

Researchers investigating the molecular basis of Acanthamoeba pathogenicity can utilize stigmasta-5,7,22,25-tetraene-3-ol as a qualitative lipid biomarker that discriminates virulent strain A-1 from nonpathogenic strain C-7 [1]. Because 7-dehydrostigmasterol and ergosterol are present in both strains and lack this discriminatory capacity, the tetraene compound provides unique information content for lipidomic profiling experiments aimed at correlating sterol composition with virulence. The compound's absence in the nonpathogenic strain supports its use as a negative marker for pathogenicity studies.

Sterol Biochemistry Studies Requiring a Defined Highly Unsaturated Stigmastane Standard with Elevated Lipophilicity

For experimental systems investigating the relationship between sterol unsaturation and membrane biophysical properties—such as lipid raft formation, membrane fluidity modulation, or sterol-protein interaction—stigmasta-5,7,22,25-tetraene-3-ol offers a tetraene system with a predicted logP approximately 1.5–2.5 units higher than triene and diene analogs [2]. This elevated lipophilicity is relevant for studies requiring a sterol that partitions more extensively into hydrophobic membrane domains or organic phases. Researchers comparing a series of sterols with graded unsaturation (diene → triene → tetraene → pentaene) will find the tetraene compound an essential intermediate for structure-activity relationship (SAR) studies.

Analytical Method Development and Reference Standard Procurement for GC-MS and HPLC Sterol Profiling

Analytical laboratories developing GC-MS or HPLC methods for complex sterol mixtures from biological samples require certified reference standards of individual sterol species. Stigmasta-5,7,22,25-tetraene-3-ol, with its distinct predicted boiling point (~518 °C), refractive index (1.547), and chromatographic retention characteristics driven by high logP (~9.34), provides a well-defined reference point for calibrating separation methods targeting highly unsaturated stigmastane sterols . Its unique tetraene UV absorption profile (arising from the conjugated Δ5,7-diene and cross-conjugated Δ22,25-diene chromophores) offers additional detection specificity by diode-array or UV detection that is unavailable from triene or diene standards.

Natural Product Chemistry and Chemophenetic Investigations of Sterol Diversity

Natural product chemists conducting phytosterol or protist sterol surveys benefit from stigmasta-5,7,22,25-tetraene-3-ol as a reference compound for identifying highly unsaturated stigmastane derivatives. The compound was originally characterized from Acanthamoeba, and its structural features—particularly the Δ25 side-chain unsaturation—serve as a diagnostic motif for dereplication in sterol discovery programs [1]. The compound's documented co-occurrence with stigmasta-5,7,14,22,25-pentaene-3β-ol further positions it within a biosynthetic series whose intermediates are valuable for pathway elucidation.

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